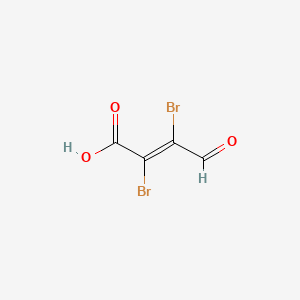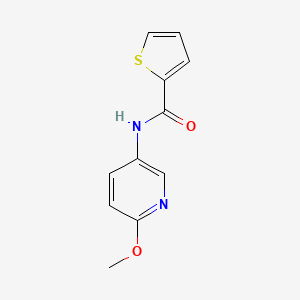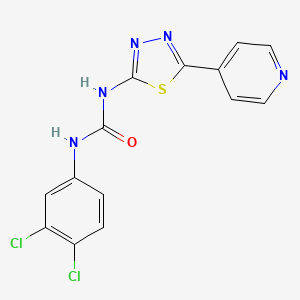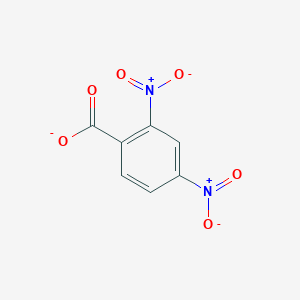
2,3-Dibromo-4-oxobut-2-enoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, closely related to 2,3-Dibromo-4-oxobut-2-enoic acid, has been detailed, showcasing potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents (Drysdale et al., 2000). Another study elaborates on the synthesis and characterization of a similar compound, further indicating the breadth of synthetic approaches available for these types of chemicals (Sirajuddin et al., 2015).
Molecular Structure Analysis
Investigations into the molecular structure of compounds related to 2,3-Dibromo-4-oxobut-2-enoic acid reveal intricate details about their configuration. N-Phenylmaleamic acid, with a systematic name close to the compound of interest, shows that molecules are essentially planar and form intramolecular hydrogen bonds (Lo & Ng, 2009).
Chemical Reactions and Properties
The chemical reactions and properties of these compounds are characterized by their interactions and potential applications. For instance, new complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with selected transition metal ions were synthesized, highlighting the diverse chemical reactivity and properties of compounds within this chemical family (Ferenc et al., 2017).
Physical Properties Analysis
The physical properties of compounds akin to 2,3-Dibromo-4-oxobut-2-enoic acid, such as solubility, melting points, and crystal structure, are integral for understanding their behavior in various conditions. The crystal structure and physical properties of these compounds often reveal the potential for hydrogen bonding and other intermolecular interactions, which are critical for their solubility and stability (Nye, Turnbull, & Wikaira, 2013).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability under different conditions, and potential for forming derivatives, are crucial for the application of 2,3-Dibromo-4-oxobut-2-enoic acid and its related compounds. Studies have shown various reactions and transformations these compounds undergo, offering insights into their chemical behavior and potential for further chemical modifications (El-hashash et al., 2015).
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
2,3-Dibromo-4-oxobut-2-enoic acid and its derivatives are pivotal in the synthesis of various heterocyclic compounds. These compounds, formed through reactions with nucleophiles, have shown significant potential in antimicrobial activities. For instance, El-Hashash et al. (2014) demonstrated the synthesis of pyridazinones, thiazoles derivatives, and other heterocycles using 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid as a key starting material. These heterocycles exhibited promising antimicrobial activities (El-Hashash, Essawy, & Fawzy, 2014). Similarly, El-Hashash et al. (2015) synthesized a series of aroylacrylic acids, pyridazinones, and furanones derivatives starting from 4-(4-bromophenyl)-4-oxobut-2-enoic acid, showcasing their antibacterial potential (El-Hashash et al., 2015).
Biological Activity and Medicinal Chemistry
Compounds derived from 2,3-Dibromo-4-oxobut-2-enoic acid have shown notable biological activities, especially in medicinal chemistry. For example, Drysdale et al. (2000) synthesized a series of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, which are potent inhibitors of the kynurenine-3-hydroxylase enzyme. These compounds exhibit neuroprotective properties (Drysdale, Hind, Jansen, & Reinhard, 2000). Furthermore, Berkeš et al. (2007) described the synthesis of substituted 4-hetereoaryl-4-oxobut-2-enoic acids with an indole ring, which are valuable in producing enantiomerically enriched 2-amino-4-heteroaryl-4-oxobutanoic acids as multifunctional homotryptophan analogues (Berkeš, Koren̆ová, Šafár̆, Horváthová, & Prónayová, 2007).
Structural and Crystallographic Studies
The structural and crystallographic analysis of derivatives of 2,3-Dibromo-4-oxobut-2-enoic acid provides insights into their chemical properties. Shah et al. (2010) investigated the molecular structure of 4-[(2-hydroxyphenyl)carbamoyl]prop-2-enoic acid, revealing planarity in its structure and understanding of hydrogen bonding patterns (Shah, Ali, Tahir, & Ahmed, 2010).
Synthesis of Metal Complexes
The synthesis of metal complexes using 2,3-Dibromo-4-oxobut-2-enoic acid derivatives expands the scope of its applications. Ferenc et al. (2017) synthesized complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with various transition metal ions, exploring their thermal and magnetic properties (Ferenc, Sadowski, Tarasiuk, Cristóvão, Osypiuk, & Sarzyński, 2017).
Safety And Hazards
The compound is classified as dangerous with a hazard statement indicating it can cause severe skin burns and eye damage (H314) . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It’s recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-2,3-dibromo-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2O3/c5-2(1-7)3(6)4(8)9/h1H,(H,8,9)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNYEGJDGNOYJX-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(=C(C(=O)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)/C(=C(/C(=O)O)\Br)/Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-4-oxobut-2-enoic acid | |
CAS RN |
21577-50-4 | |
| Record name | NSC193417 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193417 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,6-Dichloro-3-pyridinecarboxylic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1224000.png)

![3-[6,6-dimethyl-3-(methylthio)-4-oxo-5,7-dihydro-2-benzothiophen-1-yl]-N-phenyl-1-pyrazolecarboxamide](/img/structure/B1224003.png)
![N-(4-propan-2-ylphenyl)-3-bicyclo[2.2.1]heptanecarboxamide](/img/structure/B1224004.png)
![N-[(2,4-dimethoxyphenyl)-(8-hydroxy-7-quinolinyl)methyl]benzamide](/img/structure/B1224006.png)
![1-(2-Fluorophenyl)-3-[2-(1-piperidinyl)phenyl]urea](/img/structure/B1224007.png)
![1-[2-(4-Chlorophenyl)ethyl]-3-(4-fluorophenyl)thiourea](/img/structure/B1224008.png)

![4-[[2-[(4-Methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]amino]benzoic acid ethyl ester](/img/structure/B1224011.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B1224018.png)
![2-(3-Chlorophenyl)-9-[4-(2-pyrazinyl)-1-piperazinyl]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline](/img/structure/B1224020.png)
![1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[(2-propyl-4-quinazolinyl)thio]ethanone](/img/structure/B1224021.png)
![7-(4-Ethyl-1-piperazinyl)-2-(3-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1224022.png)
